

# Application Notes and Protocols for Coupling Reactions of 6-Methoxypyridine-3-carbaldehyde

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Compound of Interest

Compound Name: 6-Methoxypyridine-3-carbaldehyde

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This document provides detailed application notes and experimental protocols for various coupling reactions involving **6-methoxypyridine-3-carbaldehyde**. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules. The following sections describe the reaction conditions for several common and powerful cross-coupling and condensation reactions.

## **Suzuki-Miyaura Coupling**

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, forming a carbon-carbon bond.[1][2] This reaction is widely used to synthesize biaryl compounds. For **6-methoxypyridine-3-carbaldehyde** to participate, it would first need to be converted to a halide or triflate. Alternatively, a boronic acid or ester derivative of **6-methoxypyridine-3-carbaldehyde** could be coupled with an aryl or vinyl halide/triflate.

Data Presentation: Suzuki-Miyaura Coupling Conditions



Entry	Catalyst (mol%)	Ligand (mol%)	Base (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Pd(PPh <sub>3</sub> ) 4 (5.5)	-	K₂CO₃ (2.0)	1,4- Dioxane/ H <sub>2</sub> O (4:1)	100	24	~90 (General)
2	Pd2(dba) 3 (3)	PPh₃	CS2CO3	Dioxane	80	1.5	96 (General) [3]
3	Pd(OAc) <sub>2</sub> (0.01)	SPhos	КзРО4	Dioxane/ H <sub>2</sub> O	60	6	94 (General) [3]
4	Pd(OAc) <sub>2</sub> (1)	-	Amberlite IRA- 400(OH)	H <sub>2</sub> O/EtO H (3:1)	RT	-	High (General) [4]

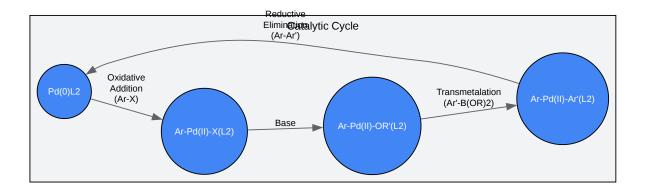
#### Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[1][5]

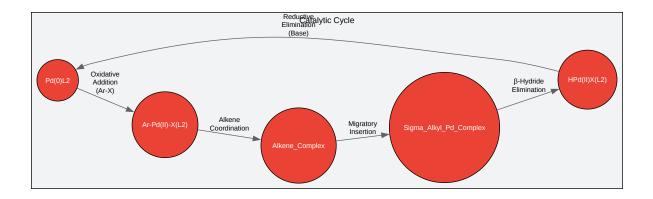
- To a flame-dried round-bottom flask or microwave vial, add the aryl halide (e.g., a halogenated derivative of **6-methoxypyridine-3-carbaldehyde**) (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the base (2.0 mmol).
- Add the palladium catalyst and ligand to the flask.
- Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.
- Add the degassed solvent (5-10 mL) to the reaction mixture.
- Stir the reaction mixture and heat to the desired temperature (typically 80-100 °C) under an inert atmosphere.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatographymass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.



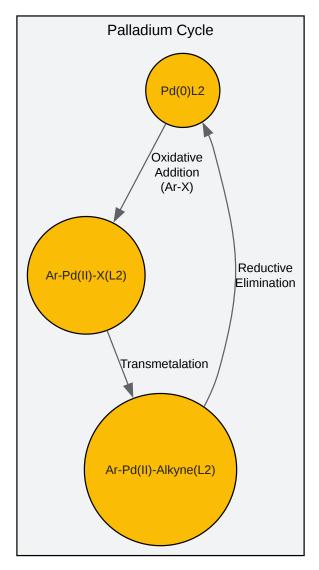
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

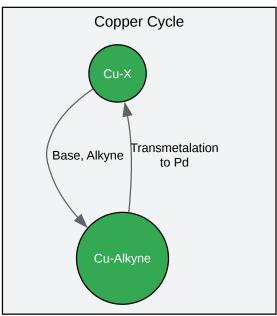
Mandatory Visualization: Suzuki-Miyaura Coupling Catalytic Cycle



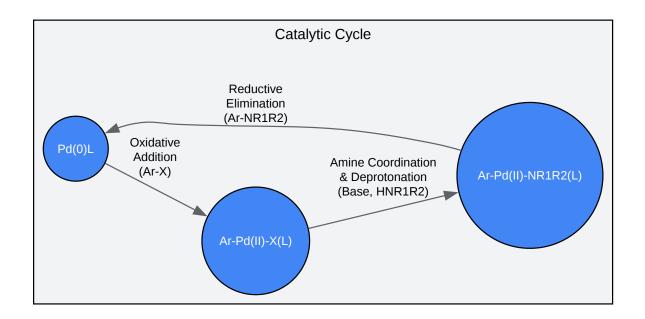


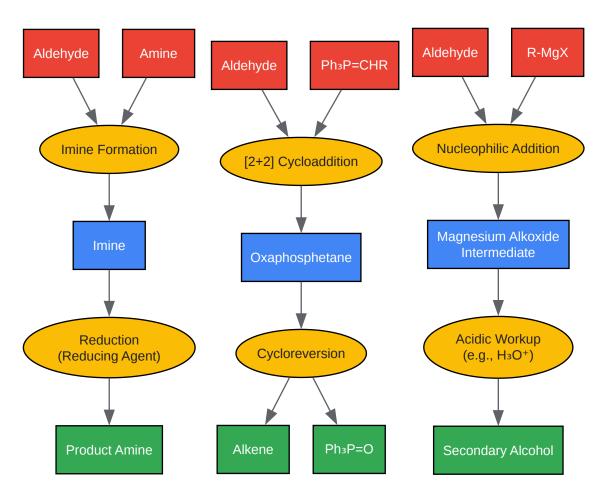












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